molecular formula C17H17N3O4 B1255683 (3S,4R)-3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile

Cat. No.: B1255683
M. Wt: 327.33 g/mol
InChI Key: RIBYSHCVSQIIJE-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMD-57283, also known as symakalim, is a small molecule drug that acts as a potassium channel agonist. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound has a molecular formula of C17H17N3O4 and is known for its ability to open potassium channels, which helps in reducing blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EMD-57283 involves the creation of a monocyclic 6-oxo-3-pyridazinyloxy moiety at the 4-position of the benzopyran skeleton. This process includes several steps of organic synthesis, including the formation of the benzopyran ring and the attachment of the pyridazinyloxy group .

Industrial Production Methods: Industrial production of EMD-57283 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced chemical synthesis equipment .

Chemical Reactions Analysis

Types of Reactions: EMD-57283 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of EMD-57283 with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

EMD-57283 exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the hyperpolarization of cell membranes, which reduces the excitability of neurons and smooth muscle cells. The compound targets potassium channels and modulates their activity, leading to a decrease in blood pressure and protection against neuronal injury .

Comparison with Similar Compounds

Uniqueness: EMD-57283 is unique due to its specific structure, which includes a monocyclic 6-oxo-3-pyridazinyloxy moiety at the 4-position of the benzopyran skeleton. This structure provides it with distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C17H17N3O4/c1-17(2)16(22)15(23-13-6-7-14(21)20(3)19-13)11-8-10(9-18)4-5-12(11)24-17/h4-8,15-16,22H,1-3H3/t15-,16+/m1/s1

InChI Key

RIBYSHCVSQIIJE-CVEARBPZSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C=C3)C)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C=C3)C)O)C

Synonyms

3-hydroxy-2,2-dimethyl-3,4-dihydro-4-((1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy)-2H-1-benzopyran-5-carbonitril
EMD 57283
EMD-57283

Origin of Product

United States

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